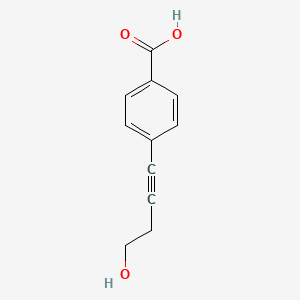
4-(4-Hydroxybut-1-yn-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxybut-1-yn-1-yl)benzoic acid: is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid, featuring a hydroxybutynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-hydroxybut-1-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The 4-hydroxybut-1-yne is reacted with benzoic acid in the presence of the catalyst and base, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-oxobut-1-yn-1-yl)benzoic acid.
Reduction: Formation of 4-(4-hydroxybut-1-en-1-yl)benzoic acid or 4-(4-hydroxybutyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid is used as a reactant in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: This compound can be utilized in the study of biochemical pathways and enzyme interactions due to its unique functional groups.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(4-Hydroxybut-1-yn-1-yl)benzoic acid methyl ester: A methyl ester derivative with similar reactivity but different solubility and stability properties.
This compound ethyl ester: An ethyl ester derivative with comparable chemical behavior but distinct physical characteristics.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles. The presence of both a hydroxy and an alkyne group allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
827321-91-5 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-(4-hydroxybut-1-ynyl)benzoic acid |
InChI |
InChI=1S/C11H10O3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,2,8H2,(H,13,14) |
Clé InChI |
ARYFWUPWLDKSPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


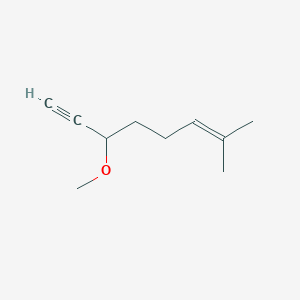
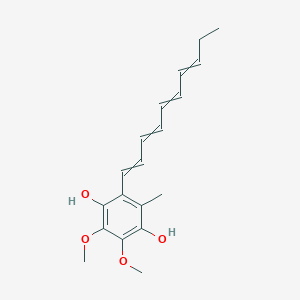
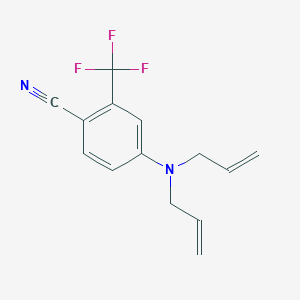
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
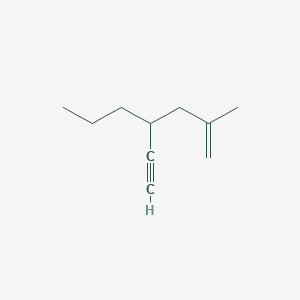
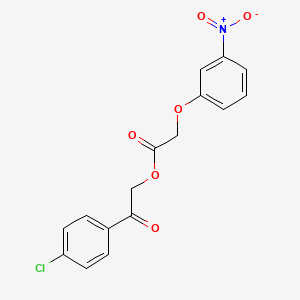
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
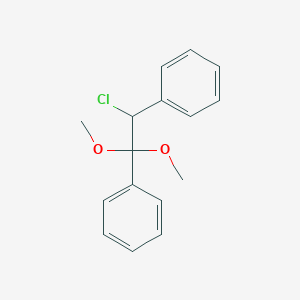

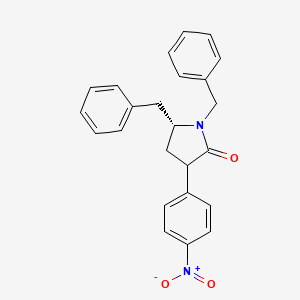
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
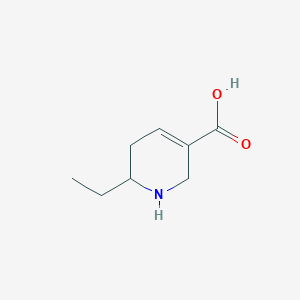
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
